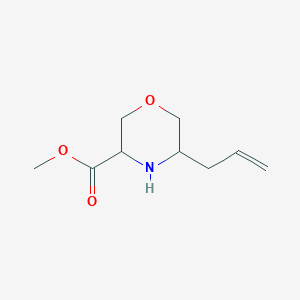

![molecular formula C22H27N5O4 B14793155 4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

dTAG Targeting Ligand 1 is a compound used in the dTAG (degradation TAG) system, an innovative approach to target validation. This system utilizes heterobifunctional small molecule degraders to harness a cell’s protein degradation system and eliminate a protein of interest. The dTAG system was developed by Dr. Behnam Nabet and colleagues at the Dana Farber Cancer Center and is a form of Targeted Protein Degradation (TPD) .

Vorbereitungsmethoden

The preparation of dTAG Targeting Ligand 1 involves several steps:

Fusion with FKBP12 F36V: The protein of interest is fused with the 12-kDa cytosolic prolyl isomerase engineered variant (FKBP12 F36V) through transgene expression or CRISPR-mediated locus-specific knock-in.

Recruitment of E3 Ligase: Heterobifunctional degraders recruit FKBP12 F36V-fused protein of interest to the recognition unit of E3 ligase.

Polyubiquitination and Degradation: The fusion protein is polyubiquitinated and subsequently recognized and degraded by the proteasome.

Analyse Chemischer Reaktionen

dTAG Targeting Ligand 1 undergoes several types of reactions:

Formation of Ternary Complex: The addition of dTAG ligand forms a ternary complex between the protein of interest fused with FKBP12 F36V and E3 ligase.

Polyubiquitination: This complex triggers the polyubiquitination of the protein of interest.

Proteasomal Degradation: The polyubiquitinated protein is then degraded by the proteasome.

Wissenschaftliche Forschungsanwendungen

dTAG Targeting Ligand 1 has a wide range of scientific research applications:

Cancer Research: It has been used to identify and validate novel targets in cancer, such as the YEATS domain-containing protein ENL.

Target Validation: The dTAG system combines the advantages of genetic and pharmacological strategies, providing rapid and dose-dependent effects on total cellular protein abundance.

Drug Discovery: This technology platform provides target validation in the context of drug discovery.

Wirkmechanismus

The mechanism of action of dTAG Targeting Ligand 1 involves the following steps:

Expression of Target Protein: The target protein is expressed as a chimera with mutant FKBP12 F36V.

Formation of Ternary Complex: The dTAG compound forms a ternary complex between the fusion protein and E3 ligase.

Polyubiquitination and Degradation: This complex causes polyubiquitination and degradation of the target protein.

Vergleich Mit ähnlichen Verbindungen

dTAG Targeting Ligand 1 is unique compared to other similar compounds:

Other TPD Approaches: Other TPD approaches, such as the PROTAC degraders MZ 1 and THAL SNS 032, utilize an existing ligand for the protein of interest linked to an E3 ligase ligand in the development of the degrader.

Similar compounds include:

PROTAC Degraders: MZ 1 and THAL SNS 032.

BromoTag: Another TAG degradation technology.

Eigenschaften

IUPAC Name |

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLPCXFISSPPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

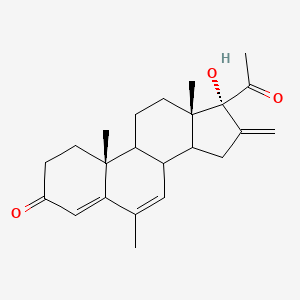

![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)

![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)

![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)

![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)

![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)

![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)

![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)

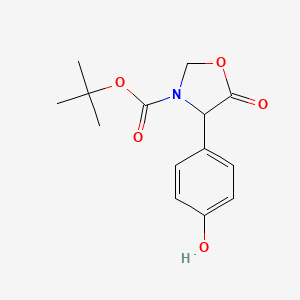

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)